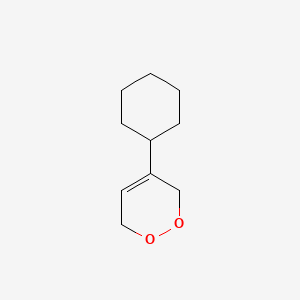
4-Cyclohexyl-3,6-dihydro-1,2-dioxine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-シクロヘキシル-3,6-ジヒドロ-1,2-ジオキシンは、シクロヘキシル基がジヒドロ-1,2-ジオキシン環に結合した有機化合物です。
製法
合成経路と反応条件
4-シクロヘキシル-3,6-ジヒドロ-1,2-ジオキシンの合成は、通常、4-置換1,2-ジオキシンのジヒドロキシル化を伴います。 一般的な手順には、制御された条件下で四酸化オスミウム(OsO4)やN-メチルモルホリンN-オキシド(NMO)などの試薬の使用が含まれます 。反応は、高収率と選択性を確保するために、ジクロロメタンなどの有機溶媒中で低温で行われます。
工業的製造方法
4-シクロヘキシル-3,6-ジヒドロ-1,2-ジオキシンの特定の工業的製造方法はあまり文書化されていませんが、大規模な有機合成の一般的な原理が適用されます。これには、スケーラビリティのための反応条件の最適化、費用対効果の高い試薬の使用、および蒸留やクロマトグラフィーなどの精製技術の実施が含まれており、目的の製品が得られます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-3,6-dihydro-1,2-dioxine typically involves the dihydroxylation of 4-substituted 1,2-dioxines. The general procedure includes the use of reagents such as osmium tetroxide (OsO4) and N-methylmorpholine N-oxide (NMO) under controlled conditions . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, using cost-effective reagents, and implementing purification techniques such as distillation or chromatography to obtain the desired product.
化学反応の分析
反応の種類
4-シクロヘキシル-3,6-ジヒドロ-1,2-ジオキシンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、対応するケトンまたはカルボン酸を形成するために酸化される可能性があります。
還元: 還元反応は、ジオキシン環をジオールまたは他の還元型に変換することができます。
置換: シクロヘキシル基は、求電子剤または求核剤との置換反応を起こすことができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの試薬が一般的に使用されます。
還元: 炭素上のパラジウム(Pd/C)または水素化リチウムアルミニウム(LiAlH4)を用いた触媒的水素化が有効です。
置換: ハロゲン化剤または有機金属試薬が、穏やかな条件から中程度の条件下で使用されます。
主な生成物
これらの反応から生成される主な生成物には、反応条件や使用される試薬に応じて、シクロヘキシル置換ケトン、アルコール、およびさまざまな置換誘導体が含まれます 。
科学研究の用途
4-シクロヘキシル-3,6-ジヒドロ-1,2-ジオキシンは、科学研究においていくつかの用途があります。
化学: 複雑な有機分子やヘテロ環の合成における中間体として使用されます.
生物学: 生物学的巨大分子との潜在的な相互作用とその生化学経路における役割について研究されています。
医学: その潜在的な治療特性および薬物開発のための足場として調査されています。
科学的研究の応用
4-Cyclohexyl-3,6-dihydro-1,2-dioxine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
作用機序
4-シクロヘキシル-3,6-ジヒドロ-1,2-ジオキシンがその効果を発揮する機序には、酵素や受容体などの分子標的との相互作用が含まれます。この化合物は、活性部位に結合したり、標的タンパク質のコンフォメーションを変更したりすることで、生化学経路を調節することができます。 これらの相互作用は、細胞プロセスと生理学的反応の変化につながる可能性があります .
類似の化合物との比較
類似の化合物
4-置換1,2-ジオキシン: これらの化合物はジオキシン環構造を共有していますが、環に結合している置換基が異なります。
シクロヘキシル誘導体: シクロヘキシルケトンやシクロヘキシルアルコールなどのさまざまな官能基に結合したシクロヘキシル基を持つ化合物.
独自性
4-シクロヘキシル-3,6-ジヒドロ-1,2-ジオキシンは、シクロヘキシル基とジヒドロ-1,2-ジオキシン環の特定の組み合わせにより、独自性があります。
類似化合物との比較
Similar Compounds
4-Substituted 1,2-Dioxines: These compounds share the dioxine ring structure but differ in the substituent groups attached to the ring.
Cyclohexyl Derivatives: Compounds with a cyclohexyl group attached to various functional groups, such as cyclohexyl ketones or cyclohexyl alcohols.
Uniqueness
4-Cyclohexyl-3,6-dihydro-1,2-dioxine is unique due to its specific combination of a cyclohexyl group and a dihydro-1,2-dioxine ring.
特性
CAS番号 |
681855-85-6 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC名 |
4-cyclohexyl-3,6-dihydro-1,2-dioxine |
InChI |
InChI=1S/C10H16O2/c1-2-4-9(5-3-1)10-6-7-11-12-8-10/h6,9H,1-5,7-8H2 |
InChIキー |
LVWFERDGQYSCNU-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2=CCOOC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Phenylbicyclo[3.2.0]heptan-2-ol](/img/structure/B12523628.png)
![8-[(Pyren-2-yl)oxy]octane-1-thiol](/img/structure/B12523633.png)
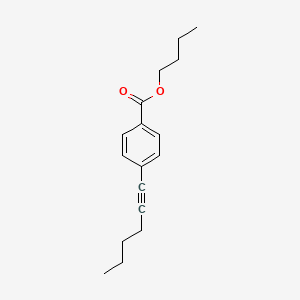
![3,3'-(Propane-1,3-diyl)bis[2-(4-methoxyphenyl)-3,4-dimethyloxetane]](/img/structure/B12523641.png)
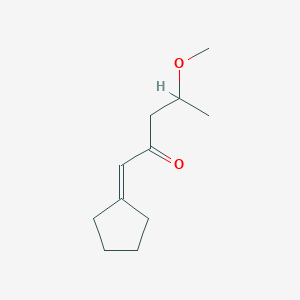

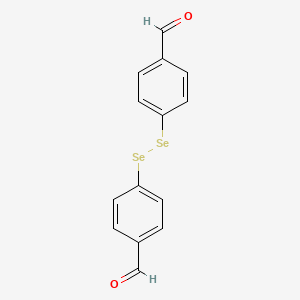

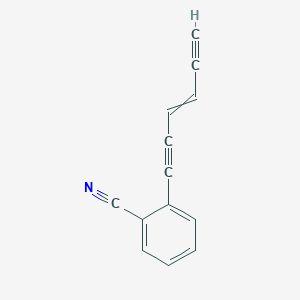

![3-[2-(3-Oxocyclopentyl)sulfanylethylsulfanyl]cyclopentan-1-one](/img/structure/B12523690.png)


